[Ethenyl(dimethyl)silyl] pentanoate
CAS No.: 959056-23-6
Cat. No.: VC16941281
Molecular Formula: C9H18O2Si
Molecular Weight: 186.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959056-23-6 |
|---|---|
| Molecular Formula | C9H18O2Si |
| Molecular Weight | 186.32 g/mol |
| IUPAC Name | [ethenyl(dimethyl)silyl] pentanoate |
| Standard InChI | InChI=1S/C9H18O2Si/c1-5-7-8-9(10)11-12(3,4)6-2/h6H,2,5,7-8H2,1,3-4H3 |
| Standard InChI Key | PPUKNYUUKGBSKZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(=O)O[Si](C)(C)C=C |
Introduction
Chemical Structure and Molecular Characterization
The molecular structure of [ethenyl(dimethyl)silyl] pentanoate comprises a pentanoate ester backbone linked to a dimethylsilyl group bearing an ethenyl substituent. The pentanoate group originates from pentanoic acid, where the hydroxyl group is replaced by an oxygen-silicon bond connected to the silyl moiety. Key structural features include:
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Ethenyl-dimethylsilyl group: The silicon atom is bonded to two methyl groups and an ethenyl (vinyl) group, enabling π-orbital interactions and radical reactivity.
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Pentanoate ester: A five-carbon alkyl chain terminated by an ester functional group, providing hydrophobicity and structural flexibility.
Table 1: Molecular Data for [Ethenyl(dimethyl)silyl] Pentanoate
| Property | Value |
|---|---|
| CAS No. | 959056-23-6 |
| Molecular Formula | C₉H₁₈O₂Si |
| Molecular Weight | 186.32 g/mol |
| IUPAC Name | [ethenyl(dimethyl)silyl] pentanoate |
| SMILES | CCCCC(=O)OSi(C)C=C |
| InChI Key | PPUKNYUUKGBSKZ-UHFFFAOYSA-N |
The crystal structure and stereoelectronic properties remain undetermined due to limited experimental data, though computational modeling suggests a bent geometry around the silicon atom, with the ethenyl group adopting a planar configuration.
Physicochemical Properties
Thermal Stability
Organosilicon compounds generally exhibit high thermal stability due to strong Si-O and Si-C bonds. Differential scanning calorimetry (DSC) of similar silyl esters reveals decomposition temperatures exceeding 200°C, suggesting comparable resilience for [ethenyl(dimethyl)silyl] pentanoate.
Solubility and Reactivity
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Solubility: Predominantly soluble in nonpolar solvents (e.g., hexane, toluene) due to the hydrophobic silyl and alkyl groups. Limited solubility in polar solvents like water or ethanol.
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Hydrolytic Stability: Susceptible to hydrolysis under acidic or basic conditions, cleaving the Si-O bond to regenerate pentanoic acid and dimethylvinylsilanol.
Spectroscopic Data
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1740 cm⁻¹ (ester carbonyl) and ν(Si-C) at ~1250 cm⁻¹.
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NMR Spectroscopy:
Applications in Advanced Materials and Synthesis
Polymer Science
The ethenyl group enables radical polymerization, facilitating the incorporation of silicon into polymer backbones. Potential uses include:
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Silicone Hybrid Polymers: Enhancing thermal stability and flexibility in coatings or elastomers.
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Surface Modifiers: Imparting water-repellent properties to textiles or ceramics via silyl group grafting.
Organic Synthesis
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Protecting Groups: The silyl moiety can temporarily shield hydroxyl or amine functionalities during multistep syntheses.
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Cross-Coupling Reactions: Participation in photoredox-catalyzed processes, analogous to tris(trimethylsilyl)silane’s role in Giese reactions .
Future Research Directions
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Mechanistic Studies: Elucidating the compound’s behavior in radical chain reactions using electron paramagnetic resonance (EPR).
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Biomedical Materials: Exploring biocompatibility for drug delivery systems or bioactive coatings.
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Environmental Impact: Assessing biodegradation pathways and ecotoxicological effects.
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